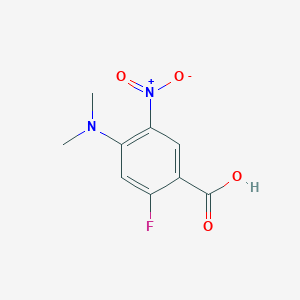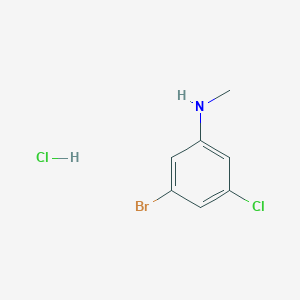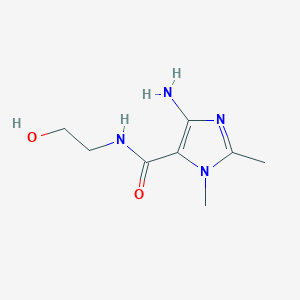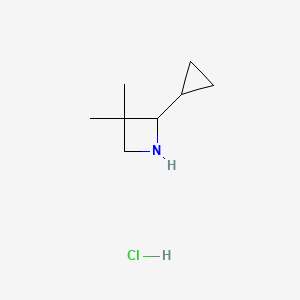![molecular formula C8H7BO4 B1382971 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid CAS No. 1801711-87-4](/img/structure/B1382971.png)
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
Descripción general
Descripción
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid is a boron-containing compound . It is a novel acid with numerous potential applications in the fields of chemistry and biochemistry .
Molecular Structure Analysis
The molecular formula of this compound is C8H7BO4 . The InChI code is 1S/C8H7BO4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3,12H,4H2,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . The melting point ranges from 229.0 to 233.0 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Ortho-functionalized Arylboronic Acids Synthesis : A derivative of protected phenylboronic acid was prepared and utilized for synthesizing ortho-functionalized arylboronic acids, including 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles. These compounds exhibited high rotational barriers around the Caryl bond, indicating their potential in synthetic applications (Da̧browski et al., 2007).
Antimicrobial Research
- Antimycobacterial Agents : Novel N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides were synthesized and tested against mycobacteria, including drug-resistant strains. These compounds showed potential as antimycobacterial agents with a selectivity towards the target leucyl-tRNA synthetase, suggesting their utility in antimicrobial research (Šlechta et al., 2023).
Tautomeric Equilibrium Study
- Tautomeric Rearrangement Analysis : Functionalized 2-formylphenylboronic acids underwent tautomeric rearrangement to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. The study of these equilibriums provided insights into the structural dynamics of these compounds (Luliński et al., 2007).
Treatment of Infectious Diseases
- Development of Antimicrobial Compounds : A series of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives were synthesized and demonstrated antimicrobial activity, offering new avenues for the treatment of infections (Lapa et al., 2017).
Synthesis of Novel Compounds
- Hydroxybenzotriazole Derivatives Synthesis : The synthesis of new hydroxybenzotriazole derivatives involved 1-hydroxybenzotriazole as a component. This research contributes to the development of novel compounds with potential applications in various scientific fields (Bhattacharya & Kumar, 2005).
Skin Inflammation Treatment
- Benzoxaborole Phosphodiesterase Inhibitors : Research on benzoxaborole phosphodiesterase inhibitors, including 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol derivatives, showed potential for treating skin inflammation and diseases like psoriasis and atopic dermatitis. These compounds inhibited the release of cytokines involved in skin inflammation and did not cause skin thinning, a common side effect of other treatments (Dong et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBROCBAAOFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid facilitate the self-assembly of peptides in this research?
A1: The compound 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid acts as a connecting element by forming a dynamic covalent bond with cis-diol groups present on a specifically designed peptide template []. This template, composed of repeating units of a modified dipeptide (hot=Tap, where hot is d-hydroxythreonine and Tap is l-thiaproline), provides multiple binding sites for the boronic acid. When the 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid is attached to the N-terminus of a target peptide, it can then bind to the template through esterification with the cis-diol groups. By adjusting the number of cis-diol groups on the template, researchers can control the number of peptides that assemble around it. This method enables the creation of well-defined peptide oligomers in aqueous solutions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382888.png)
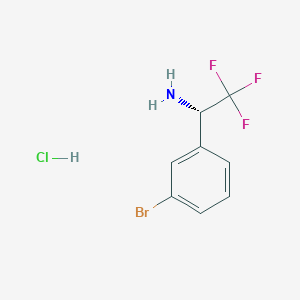

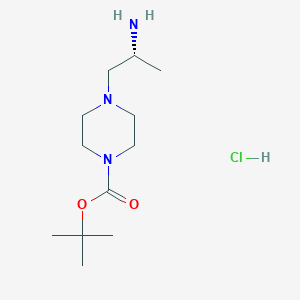
![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
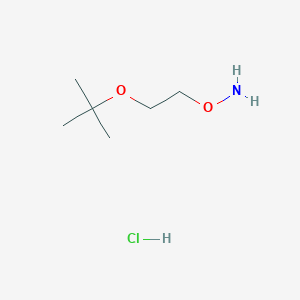
![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)



